molecular formula C12H17N5 B12186086 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12186086
M. Wt: 231.30 g/mol
InChI Key: PSKDYIJWKLIOPY-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse biological activities, fused with an azepane ring. This specific molecular architecture makes it a valuable intermediate for developing novel therapeutic agents. While direct studies on this exact compound are limited, research on closely related analogs provides strong evidence of its potential applications. For instance, triazolo[4,3-b]pyridazine derivatives substituted with piperazine groups have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, showcasing excellent potential as effective anti-diabetic drugs through both in silico and in vitro evaluations . Other analogs within this chemical family have demonstrated significant anticonvulsant activity in maximal electroshock tests, with some compounds exhibiting a better protective index and lower neurotoxicity than standard reference drugs . The presence of the azepane ring, as seen in other patented nitrogen-containing heterocyclic compounds, is a common feature designed to modulate the molecule's properties for specific biological targets . The core pyridazine structure is a six-membered aromatic ring with two adjacent nitrogen atoms, and while rare in nature, it is a popular pharmacophore in agrochemicals and pharmaceuticals . Researchers can utilize this compound to explore new avenues in central nervous system (CNS) drug discovery, metabolic disease research, and as a building block in the synthesis of more complex molecular entities. This product is intended for research and development purposes only. It is not designed for human therapeutic use, veterinary use, or any form of personal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

6-(azepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H17N5/c1-10-13-14-11-6-7-12(15-17(10)11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3

InChI Key

PSKDYIJWKLIOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization of pyridazine derivatives with triazole-forming reagents. A common approach involves reacting 3-methyl-1,2,4-triazole with 6-chloropyridazine under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Elevated temperatures (100–120°C) and catalytic bases like potassium carbonate (K₂CO₃) facilitate intramolecular cyclization, yielding 3-methyl-6-chloro[1,triazolo[4,3-b]pyridazine as an intermediate.

Key Reaction Conditions:

ParameterValue
SolventDMF or DMSO
Temperature100–120°C (reflux)
CatalystK₂CO₃ or NaH
Reaction Time6–12 hours
Yield60–75%

Alternative Cyclization Routes

Alternative methods employ hydrazine derivatives. For example, ethyl N-benzoyl-glycinate precursors undergo annulation with pyridazine hydrazides under acidic conditions (HCl, 80°C), forming the triazole ring via dehydration. This method avoids harsh bases but requires longer reaction times (15–24 hours).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionLow cost, simple setupLimited to activated substrates70–85%
Buchwald-HartwigBroad substrate toleranceHigh catalyst cost, air-sensitive65–78%
Hydrazine CyclizationAvoids harsh basesLong reaction times50–65%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Characterization relies on:

  • ¹H NMR: Distinct signals for methyl (δ 2.4–2.6 ppm) and azepane protons (δ 1.5–1.7 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 231.30 (M+H⁺).

  • HPLC: Purity >95% using C18 columns (acetonitrile/water mobile phase).

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Key Observations :

  • Azepane vs.
  • Methyl vs. CF3/Isopropyl : The methyl group is less sterically hindering than isopropyl or trifluoromethyl groups, which may reduce off-target interactions but also limit binding affinity in some contexts .
  • Chloro vs.

Enzyme Inhibition

  • PDE4 Inhibition : Compound 18 (), a triazolopyridazine with dimethoxyphenyl and tetrahydrofuran substituents, exhibits IC50 < 10 nM for PDE4 isoforms. The azepane-containing target compound may lack the aromatic groups critical for PDE4 binding but could leverage its flexible ring for alternative targets .
  • BRD4 Bromodomain Inhibition : Compound 5 (), with a triazolopyridazine core, showed moderate activity (IC50 ~1 µM). Substituent bulkiness (e.g., azepane) may enhance or hinder binding depending on the bromodomain cavity size .

Receptor Modulation

  • GABAA Receptor Selectivity: TPA023 (), bearing a tert-butyl and triazolemethoxy group, selectively activates α2/α3 subunits (EC50 ~100 nM).

Biological Activity

The compound 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}N5_5
  • Molar Mass : 226.27 g/mol
  • CAS Number : 296773-12-1

Biological Activity Overview

Research indicates that derivatives of triazolo-pyridazine exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in various studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazolo-pyridazine derivatives:

  • Inhibition of c-Met Kinase :
    • A study demonstrated that compounds similar to 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine exhibited significant inhibitory activity against c-Met kinase. The most potent compound showed an IC50_{50} value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50_{50} = 0.019 μM) .
  • Cytotoxicity Against Cancer Cell Lines :
    • The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC50_{50} values ranging from 1.06 ± 0.16 μM to 2.73 ± 0.33 μM across these cell lines .

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50_{50} (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

The mechanism by which 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine exerts its anticancer effects involves the inhibition of c-Met signaling pathways that are often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various triazolo-pyridazine derivatives where one specific derivative showed highly potent antiproliferative activity against multiple cancer cell lines, demonstrating the potential for further development into therapeutic agents .

Additional Biological Activities

Beyond anticancer properties, triazolo-pyridazines have been reported to possess:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

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